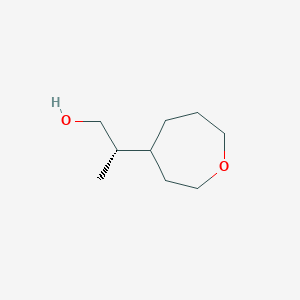
(2S)-2-(Oxepan-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Oxepan-4-yl)propan-1-ol, also known as trans-4-(1-hydroxyethyl)-tetrahydrofuran-2-ylmethanol, is a chiral alcohol with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-ol is not well understood. However, it has been reported to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a receptor involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects:
(2S)-2-(Oxepan-4-yl)propan-1-ol has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been reported to have neuroprotective effects and improve cognitive function. Moreover, it has been shown to have anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(Oxepan-4-yl)propan-1-ol has several advantages and limitations for lab experiments. It is a chiral alcohol with a unique chemical structure, making it a useful building block in the synthesis of chiral compounds. It also has potential applications in various scientific research fields, including pharmaceuticals, agrochemicals, and natural products. However, its synthesis can be challenging, and it has limited availability. Moreover, its mechanism of action is not well understood, limiting its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (2S)-2-(Oxepan-4-yl)propan-1-ol. Firstly, further research is needed to understand its mechanism of action and potential applications in various scientific research fields. Secondly, its synthesis method can be optimized to improve its availability and reduce its cost. Moreover, its potential applications in drug discovery, asymmetric synthesis, and catalysis can be explored further. Lastly, its potential applications in the treatment of various diseases, including neurodegenerative disorders and epilepsy, can be investigated further.
Conclusion:
In conclusion, (2S)-2-(Oxepan-4-yl)propan-1-ol is a chiral alcohol with a unique chemical structure and potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its synthesis method.
Synthesemethoden
The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-ol can be achieved through the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The chiral alcohol can also be obtained through the enzymatic reduction of the ketone using various enzymes such as alcohol dehydrogenase, ketoreductase, or carbonyl reductase.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Oxepan-4-yl)propan-1-ol has been widely used in various scientific research fields due to its unique chemical structure and potential applications. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. Moreover, it has been used as a chiral solvent in asymmetric synthesis and catalysis. It has also been used as a chiral auxiliary in the synthesis of various chiral compounds.
Eigenschaften
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWKEAPEGLEDJ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxepan-4-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2665177.png)
![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)
![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)
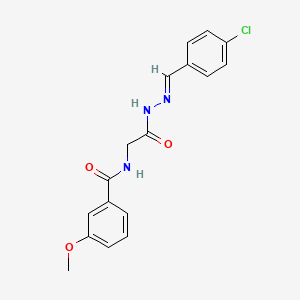
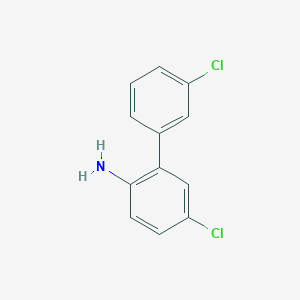


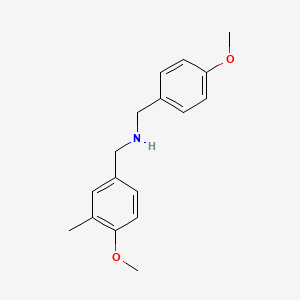
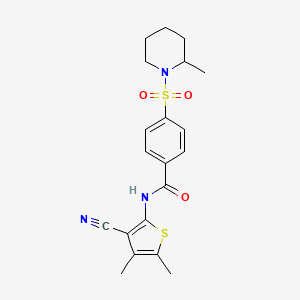
![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)
![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)